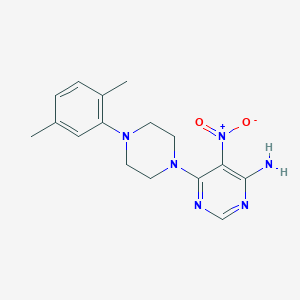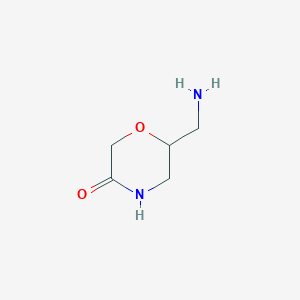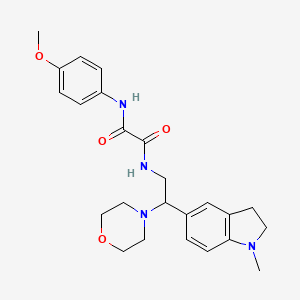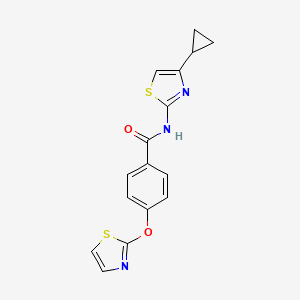
N-benzyloxycarbonyl-5-hydroxy-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyloxycarbonyl-5-hydroxy-L-tryptophan” is a chemical compound that is part of the family of hydroxylamines . It is also known as “benzyl N-hydroxycarbamate” and has a molecular formula of C8H9NO3 . It is used in various chemical reactions, particularly in the production of 6-oxa-7-aza-bicyclo[3.2.2]non-8-ene-7-carboxylic acid benzyl ester .
Synthesis Analysis
The synthesis of “N-benzyloxycarbonyl-5-hydroxy-L-tryptophan” involves the reaction of N-(Benzyloxycarbonyl)hydroxylamine with cyclohepta-1,3-diene . This reaction produces 6-oxa-7-aza-bicyclo[3.2.2]non-8-ene-7-carboxylic acid benzyl ester .Molecular Structure Analysis
The molecular structure of “N-benzyloxycarbonyl-5-hydroxy-L-tryptophan” is represented by the linear formula C6H5CH2OCONHOH . It has a molecular weight of 167.16 g/mol .Chemical Reactions Analysis
“N-benzyloxycarbonyl-5-hydroxy-L-tryptophan” reacts with cyclohepta-1,3-diene to produce 6-oxa-7-aza-bicyclo[3.2.2]non-8-ene-7-carboxylic acid benzyl ester . This reaction is part of the broader field of chemical reactions that modify the side chain of tryptophan amino acids in proteins .Physical And Chemical Properties Analysis
“N-benzyloxycarbonyl-5-hydroxy-L-tryptophan” is a solid substance with a melting point of 65-70°C . It is sensitive to moisture and should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place .Direcciones Futuras
The future directions for “N-benzyloxycarbonyl-5-hydroxy-L-tryptophan” involve further exploration of its potential uses in chemical reactions and its role in biochemical processes . There is also potential for further development of methods for selective modification of individual amino acid types in proteins .
Propiedades
IUPAC Name |
(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-14-6-7-16-15(9-14)13(10-20-16)8-17(18(23)24)21-19(25)26-11-12-4-2-1-3-5-12/h1-7,9-10,17,20,22H,8,11H2,(H,21,25)(H,23,24)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNMBFXNRAQXHP-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=C2C=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=C2C=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyloxycarbonyl-5-hydroxy-L-tryptophan | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2372046.png)

![3-(phenylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2372049.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2372054.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372055.png)
![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372057.png)
![N-(2-chlorobenzyl)-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2372058.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide](/img/structure/B2372061.png)


